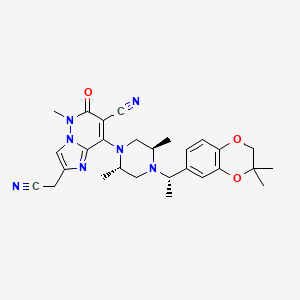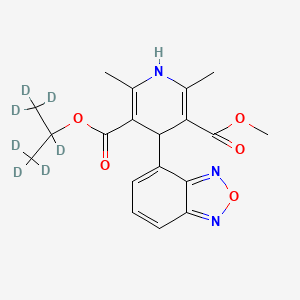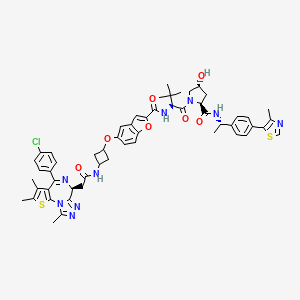
Triapine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This enzyme is crucial for DNA synthesis and repair, making Triapine a significant compound in cancer research and treatment . Triapine has been investigated in multiple clinical trials for its potential to treat various cancers, including leukemia, lung cancer, kidney cancer, prostate cancer, and pancreatic cancer .
準備方法
Synthetic Routes and Reaction Conditions
Triapine is synthesized through the reaction of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide. The reaction typically occurs in an aqueous medium under reflux conditions . The product is then purified through recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the desired purity .
Industrial Production Methods
Industrial production of Triapine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems, such as preparative HPLC, ensures consistent quality and scalability .
化学反応の分析
Types of Reactions
Triapine undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Triapine can be oxidized electrochemically or using liver microsomes.
Reduction: Triapine can be reduced using common reducing agents like sodium borohydride.
Substitution: Triapine can undergo substitution reactions, particularly at the thiosemicarbazone moiety, using various nucleophiles.
Major Products
The major products formed from these reactions include dehydrogenated metabolites, hydroxylated derivatives, and substituted thiosemicarbazones .
科学的研究の応用
Triapine has a wide range of scientific research applications:
作用機序
Triapine exerts its effects by inhibiting ribonucleotide reductase, an enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis . Triapine binds to the iron-containing active site of the enzyme, preventing the formation of the tyrosyl radical necessary for its catalytic activity . This inhibition leads to a decrease in DNA synthesis and cell proliferation, making Triapine effective against rapidly dividing cancer cells .
類似化合物との比較
Triapine is part of the α-N-heterocyclic thiosemicarbazones family, which includes several other compounds with similar structures and functions . Some of the similar compounds include:
Hydroxyurea: Another ribonucleotide reductase inhibitor, but Triapine is 100–1000-fold more potent.
Dimethylated Thiosemicarbazones: These compounds have nanomolar inhibitory concentrations but differ in their metabolic pathways and cytotoxicity profiles.
Amidrazones and Semicarbazones: These compounds undergo different metabolic reactions compared to Triapine, such as oxidative desulfuration.
Triapine’s uniqueness lies in its strong iron-chelating ability, which enhances its inhibitory effect on ribonucleotide reductase and its potential to overcome resistance seen with other inhibitors like hydroxyurea .
特性
分子式 |
C7H10ClN5S |
|---|---|
分子量 |
231.71 g/mol |
IUPAC名 |
[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea;hydrochloride |
InChI |
InChI=1S/C7H9N5S.ClH/c8-5-2-1-3-10-6(5)4-11-12-7(9)13;/h1-4H,8H2,(H3,9,12,13);1H/b11-4+; |
InChIキー |
VCIFBCIFIYJMDO-SODSUQDMSA-N |
異性体SMILES |
C1=CC(=C(N=C1)/C=N/NC(=S)N)N.Cl |
正規SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


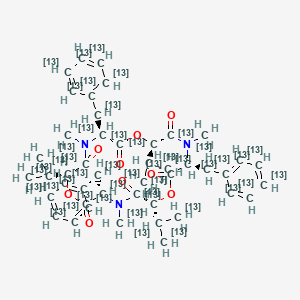
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
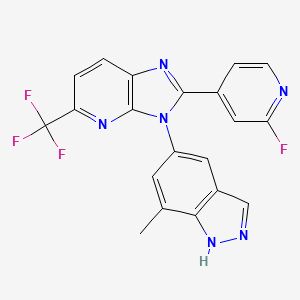
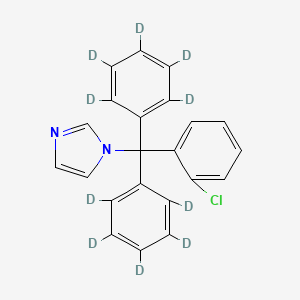
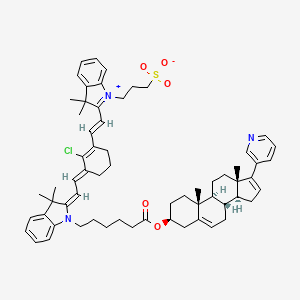

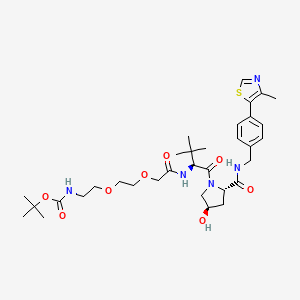



![tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12386869.png)
